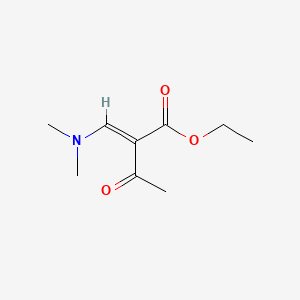

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51145-57-4 | |

| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 51145-57-4

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Synonyms: Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate, Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate .

Physical Properties :

- Appearance : Light yellow to brown clear liquid .

- Boiling Point : 154°C at 3 mmHg (vacuum) ; 246.3°C at 760 mmHg (calculated) .

- Density : 1.038 g/cm³ .

- Purity : >95% (GC) commercially available .

Applications :

Primarily used as a synthetic intermediate in organic chemistry, particularly in heterocyclic compound synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 2-acetyl-3-(dimethylamino)acrylate (51145-57-4) | C₉H₁₅NO₃ | 185.22 | Acetyl, dimethylamino, acrylate ester |

| Ethyl 2-cyano-3-(dimethylamino)acrylate (16849-87-9) | C₈H₁₂N₂O₂ | 168.20 | Cyano, dimethylamino, acrylate ester |

| 2-(Dimethylamino)ethyl methacrylate (2867-47-2) | C₈H₁₅NO₂ | 157.21 | Methacrylate, dimethylaminoethyl |

| 2-(Dimethylamino)ethyl acrylate (2439-35-2) | C₇H₁₃NO₂ | 143.19 | Acrylate, dimethylaminoethyl |

| Ethyl 3-(dimethylamino)acrylate (626-34-6) | C₇H₁₃NO₂ | 143.19 | Acrylate, dimethylamino |

| Ethyl 4-(dimethylamino)benzoate (N/A) | C₁₁H₁₅NO₂ | 193.24 | Benzoate, dimethylamino |

Reactivity and Application Differences

- Ethyl 2-acetyl-3-(dimethylamino)acrylate: The acetyl group enhances reactivity in Knoevenagel condensations and cyclization reactions, making it valuable for synthesizing heterocycles (e.g., pyridines, pyrroles) . Compared to Ethyl 3-(dimethylamino)acrylate, the acetyl substituent increases steric hindrance but provides additional sites for nucleophilic attack .

- Ethyl 4-(dimethylamino)benzoate: Demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(Dimethylamino)ethyl methacrylate, achieving superior polymerization conversion rates . Less influenced by additives like diphenyliodonium hexafluorophosphate (DPI), indicating stable electron-donor properties .

- 2-(Dimethylamino)ethyl acrylate: Widely used in polymer chemistry (e.g., cationic polymers for water treatment) . Reactivity in resins improves with DPI, but its conversion efficiency is lower than Ethyl 4-(dimethylamino)benzoate .

Key Research Findings

Resin Performance: Resins containing Ethyl 4-(dimethylamino)benzoate exhibit 15–20% higher degrees of conversion than those with 2-(Dimethylamino)ethyl methacrylate. Optimal CQ/amine ratios (1:2) further enhance mechanical properties . DPI enhances the reactivity of 2-(Dimethylamino)ethyl methacrylate but has minimal effect on Ethyl 4-(dimethylamino)benzoate .

Environmental Persistence: 2-(Dimethylamino)ethyl acrylate hydrolyzes rapidly in environmental conditions (half-life ≤12.5 h at pH 7), reducing persistence . In contrast, Ethyl 2-acetyl-3-(dimethylamino)acrylate’s environmental fate remains understudied.

Synthetic Utility: Ethyl 2-acetyl-3-(dimethylamino)acrylate’s acetyl group facilitates β-ketoester chemistry, enabling applications in multicomponent reactions inaccessible to simpler dimethylamino acrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.